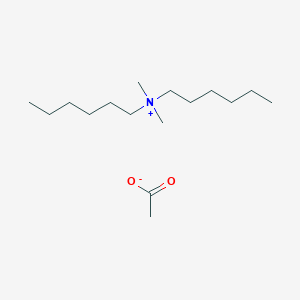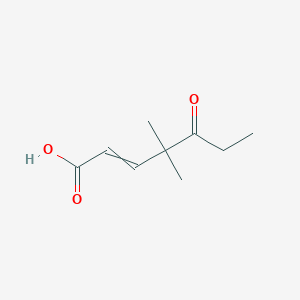![molecular formula C18H22O4 B12562233 3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one CAS No. 192213-16-4](/img/structure/B12562233.png)
3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[35]nonan-2-one is a complex organic compound known for its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one typically involves multi-step organic reactions. One common method involves the use of the Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc . This reagent reacts with N′-(arylmethylidene)benzohydrazides to form the desired spirocyclic compound through intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a covalent inhibitor in cancer therapy, particularly targeting the KRAS G12C mutation
Materials Science: The unique spirocyclic structure makes it a candidate for developing new materials with specific mechanical or optical properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding cellular processes and developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one involves its binding to specific molecular targets. For instance, as a covalent inhibitor, it binds to the KRAS G12C protein at a mutated cysteine residue, disrupting the protein’s function and inhibiting cancer cell proliferation . This binding occurs in the switch-II pocket of the KRAS protein, leading to its inactivation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Another spirocyclic compound with similar inhibitory activity against KRAS G12C.
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: These compounds also exhibit biological activity, including analgesic properties.
Uniqueness
3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[35]nonan-2-one is unique due to its specific structural features and the presence of methoxy groups, which may influence its reactivity and binding properties
Propriétés
Numéro CAS |
192213-16-4 |
|---|---|
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
3-(1,2-dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C18H22O4/c1-20-15(13-9-5-3-6-10-13)16(21-2)14-17(19)22-18(14)11-7-4-8-12-18/h3,5-6,9-10,14H,4,7-8,11-12H2,1-2H3 |
Clé InChI |
OPEHKMISPRICOW-UHFFFAOYSA-N |
SMILES canonique |
COC(=C(C1=CC=CC=C1)OC)C2C(=O)OC23CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)

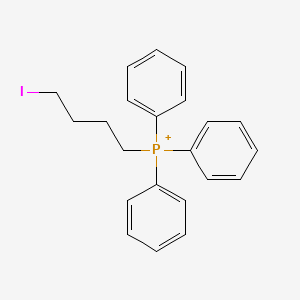
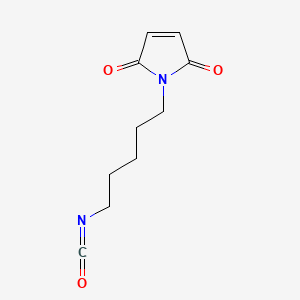

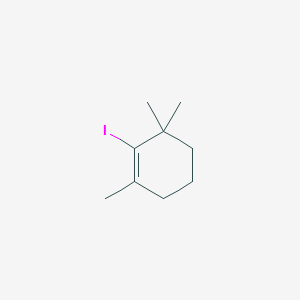
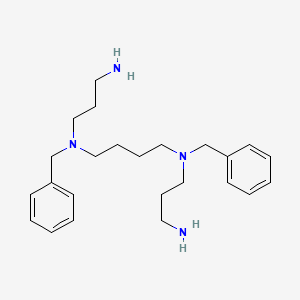
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
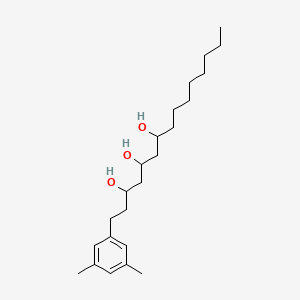
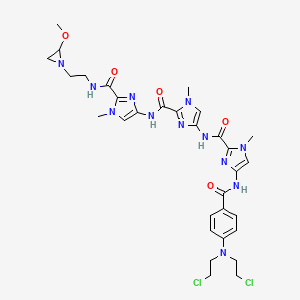
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
